2-(Difluoromethoxy)-4-hydroxyquinoline
Description
2-(Difluoromethoxy)-4-hydroxyquinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethoxy group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Properties
Molecular Formula |
C10H7F2NO2 |
|---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-5-8(14)6-3-1-2-4-7(6)13-9/h1-5,10H,(H,13,14) |
InChI Key |
LCYWEIVCHFMRIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-hydroxyquinoline typically involves the introduction of the difluoromethoxy group into the quinoline structure. One common method involves the reaction of 4-hydroxyquinoline with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-4-hydroxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-hydroxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)-4-hydroxyquinoline: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Hydroxyquinoline: Lacks the difluoromethoxy group but shares the quinoline core structure.
2-(Difluoromethoxy)aniline: Contains the difluoromethoxy group but has an aniline core instead of quinoline.
Uniqueness
2-(Difluoromethoxy)-4-hydroxyquinoline is unique due to the presence of both the difluoromethoxy and hydroxy groups on the quinoline ring. This combination enhances its chemical stability and biological activity, making it a valuable compound for various research applications .
Biological Activity
2-(Difluoromethoxy)-4-hydroxyquinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and anticancer effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_8F_2N_1O_2, with a molecular weight of 211.16 g/mol. Its structure incorporates a difluoromethoxy group and a hydroxy group on the quinoline ring system, enhancing both its chemical stability and biological activity.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor , particularly targeting pathways related to DNA replication. This inhibition can lead to significant antimicrobial and anticancer effects. The compound's ability to bind to specific enzymes suggests its potential as a therapeutic agent against various diseases, including cancer and infections.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In one study, synthesized derivatives of this compound were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated promising inhibition zones, indicating effective antibacterial action .
Table: Antimicrobial Activity of this compound Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 22 |
| Derivative B | Escherichia coli | 25 |
| Derivative C | Klebsiella pneumonia | 24 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines. For instance, one study reported that this compound significantly inhibited the growth of HeLa cells (a cervical cancer cell line) while showing minimal toxicity to normal cells at certain concentrations .
Case Study: Cytotoxicity in Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines, including HeLa and MCF-7 (breast cancer). The findings indicated:
- IC50 for HeLa cells: Approximately 15 µM
- IC50 for MCF-7 cells: Approximately 20 µM
These results suggest that the compound has selective cytotoxicity towards cancer cells while sparing normal cells at lower concentrations.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of DNA synthesis: By interacting with enzymes crucial for DNA replication.
- Antimicrobial action: Through disruption of bacterial cell wall synthesis and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
